5,7-Dihydroxyisoflavone
Overview
Description
5,7-Dihydroxyisoflavone, also known as Daidzeol, is a compound with the molecular formula C15H10O4 . It is a type of isoflavone, a class of naturally occurring organic compounds and phytoestrogens .
Synthesis Analysis
The synthesis of 5,7-Dihydroxyisoflavone involves a multi-step process. One method involves a 6-step synthetic protocol including benzylization, acyl chloride forming reaction, esterification, hydrogenation, Fries transformation, and Vilsmeier-Haack reaction with 4-hydroxyphenylacetic acid and 3,5-dimethoxyphenol as the starting materials .Molecular Structure Analysis
The molecular structure of 5,7-Dihydroxyisoflavone consists of a phenyl group (C6H5-) attached to a 4H-1-benzopyran-4-one group . The average mass of the molecule is 254.238 Da and the monoisotopic mass is 254.057907 Da .Chemical Reactions Analysis
While specific chemical reactions involving 5,7-Dihydroxyisoflavone are not well-documented, isoflavones in general are known to undergo various reactions. For instance, they can chelate with metals .Physical And Chemical Properties Analysis
5,7-Dihydroxyisoflavone has a density of 1.4±0.1 g/cm3, a boiling point of 491.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 68.0±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 176.1±3.0 cm3 .Scientific Research Applications
Potential in Genetic Disease Treatment
Genistein, a natural isoflavone similar to 5,7-dihydroxyisoflavone, exhibits a range of biological activities, including phytoestrogenic and antioxidative effects. Research has highlighted its potential as a treatment for genetic diseases like cystic fibrosis (CF) and mucopolysaccharidosis (MPS). In vitro studies, animal model tests, and pilot clinical trials suggest this compound could significantly benefit patients with severe inherited disorders, including those affecting the central nervous system (Węgrzyn et al., 2010).
Interaction with Human Intestinal Bacteria
A study on the metabolism of polymethoxyflavones (PMFs) by human intestinal bacteria showed that certain bacteria can metabolize various PMFs to demethylated flavones like 5,7-dihydroxyflavone. This research provides insights into flavonoid metabolism in the human intestine and could lead to novel bioactive compounds (Kim, Kim, & Han, 2014).
Anticancer and Differentiation-Inducing Properties
Research indicates that isoflavones, closely related to 5,7-dihydroxyisoflavone, have anticancer, proliferation, differentiation, and chemopreventive effects. The structural properties of these compounds, including the 4'-hydroxyl group, are essential for differentiation induction, while trihydroxyl derivatives are effective growth inhibitors (Jing & Waxman, 1995).
Potential for Treating Body and Brain Disorders
Flavonoids like 7,8-Dihydroxyflavone, which share structural similarities with 5,7-dihydroxyisoflavone, have shown promise in treating a variety of brain and body pathologies. Preclinical studies suggest their potential use as therapy or adjuvant treatment for various diseases affecting brain and body functioning (Emili et al., 2020).
Anti-Angiogenic Effects in Cancer and Inflammatory Diseases
Isoflavones isolated from fermented soyabean (tempeh) have been found to inhibit angiogenesis, which is crucial for treating cancer and inflammatory diseases. This research demonstrates the potential therapeutic applications of these compounds in medical treatments (Kiriakidis et al., 2005).
Implications for Pharmaceutical and Industrial Chemicals
The development of microbial and enzymatic platforms for producing pharmaceuticals and other industrial chemicals has focused on flavonoid and isoflavonoid oxidation. Research into enzymes with substrate specificity for regiospecific multiple hydroxylation of compounds like 5,7-dihydroxyisoflavone could enhance the production of active antioxidants with significant health-related quality (Roh, 2013).
Future Directions
properties
IUPAC Name |
5,7-dihydroxy-3-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-12(17)14-13(7-10)19-8-11(15(14)18)9-4-2-1-3-5-9/h1-8,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJGZPJJTHBVMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80418801 | |
Record name | 5,7-Dihydroxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80418801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5,7-Dihydroxyisoflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5,7-Dihydroxyisoflavone | |
CAS RN |
4044-00-2 | |
Record name | 5,7-Dihydroxyisoflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4044-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dihydroxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80418801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-Dihydroxyisoflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 °C | |
Record name | 5,7-Dihydroxyisoflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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